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2-(2-Methoxypropan-2-

yl)piperazine

Cat. No.: B11716352 Get Quote

Executive Summary
Methoxy-functionalized arylpiperazines represent a privileged scaffold in medicinal chemistry,

serving as critical pharmacophores in CNS-active agents (e.g., Aripiprazole, Urapidil) and

designer therapeutics. Their physicochemical behavior is governed by the interplay between

the basic piperazine nitrogen and the electronic/steric effects of the methoxy substituent.

This guide provides a definitive technical analysis of the solubility and lipophilicity (logP/logD)

of mono-methoxy arylpiperazines. It synthesizes experimental data with validated protocols,

offering researchers a self-validating framework for characterizing these derivatives.[1]

Part 1: The Physicochemical Landscape
Comparative Data Profile
The following data aggregates experimental and validated computational values for the three

primary isomers: 1-(2-methoxyphenyl)piperazine (oMPP), 1-(3-methoxyphenyl)piperazine

(mMPP), and 1-(4-methoxyphenyl)piperazine (pMPP).[1]
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Property oMPP (Ortho) mMPP (Meta) pMPP (Para) Significance

LogP (Neutral) 1.67 [1] ~1.58 (Calc) ~1.40 (Calc)

Lipophilicity of

the uncharged

species.[1]

oMPP is most

lipophilic due to

steric shielding of

the ether oxygen.

LogD (pH 7.4) 0.14 [1] 0.05 (Calc) -0.10 (Calc)

Critical Value: At

physiological pH,

these bases are

>95% ionized,

drastically

reducing

membrane

permeability

compared to

LogP.[1]

pKa (Basic N) 9.06 [1] 8.98 (Calc) 9.14 (Calc)

The N4-nitrogen

is non-basic due

to aniline

resonance.[1]

The N1-nitrogen

drives solubility.

[1]

Water Solubility

Insoluble

(Base)Freely

Soluble (HCl)

Insoluble

(Base)Very

Soluble (2HCl)

Insoluble

(Base)Soluble

(HCl)

Free bases

require organic

co-solvents

(DMSO, MeOH).

[1] Salts are

required for

aqueous stock

solutions.[1]
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Chloroform Sol. Freely Soluble
Very Slightly

Soluble
Soluble

Differentiation

Factor:[1] oMPP

can be separated

from mMPP

using chloroform

extraction [2].[1]

The "Ortho Effect" on Lipophilicity
The ortho-methoxy substituent in oMPP exerts a distinct "ortho effect" not seen in meta or para

isomers.

Steric Twist: The methoxy group forces the phenyl ring to twist out of coplanarity with the

piperazine nitrogen lone pair.[1] This reduces conjugation, making the nitrogen slightly more

basic (higher pKa) than expected for an electron-withdrawing inductive effect.

Intramolecular Shielding: The proximity of the methoxy group can shield the polar ether

oxygen from solvent interactions, effectively increasing the experimental LogP compared to

the para isomer where the oxygen is fully exposed to the aqueous phase.

Part 2: Experimental Methodologies
To replicate or expand upon these values, use the following self-validating protocols.

Protocol A: Shake-Flask Method (OECD 107)
For determining LogP (-2 to 4 range).[1] This is the "Gold Standard" for neutral species.

Principle: Direct measurement of partitioning between n-octanol and water at equilibrium.[1]

Workflow Diagram:

Phase Preparation
(Pre-saturation)

Equilibration
(Shake 24h @ 25°C)

 Mix 1:1, 1:2, 2:1 ratios Phase Separation
(Centrifugation)

 >50g force Quantification
(HPLC/UV)

 Analyze both phases Calculation
LogP = log(Co/Cw)

Click to download full resolution via product page
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Figure 1: Step-by-step workflow for the OECD 107 Shake Flask method.

Step-by-Step Protocol:

Pre-saturation: Stir n-octanol and distilled water (buffered to pH > 11 to ensure neutral

species) together for 24 hours. Separate phases.

Stock Preparation: Dissolve 10 mg of the methoxy-piperazine base in the pre-saturated n-

octanol.

Equilibration: Prepare three vessels with different Octanol:Water ratios (1:1, 1:2, 2:1). Vortex

for 2 minutes, then shake mechanically for 1 hour at 25°C.

Separation: Centrifuge at 2500 rpm for 10 minutes to break emulsions.

Quantification: Analyze the concentration in both phases using UV-Vis (approx. 244 nm/276

nm) or HPLC.

Validation: The LogP calculated from all three ratios must differ by < 0.3 units.

Protocol B: High-Throughput HPLC Determination
(OECD 117)
For rapid estimation of Lipophilicity Index (Logk').[1]

Causality: Retention time on a C18 column correlates with hydrophobicity.[1] By using

standards with known LogP, the LogP of the analyte can be extrapolated.

Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).[1]

Mobile Phase: Isocratic Methanol/Water (75:[1]25) buffered at pH 7.4 (for LogD) or pH 10.5

(for LogP).

Standards: Use a calibration mix including Aniline (LogP 0.9), Benzene (LogP 2.1), and

Toluene (LogP 2.7).[1]

Equation:
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[1]

Where

[1]

= dead time (measured using Uracil or Sodium Nitrate).[1]

Part 3: Structural Insights & Drug Design
Implications
LogD vs. LogP: The CNS Permeability Trap
Researchers often mistake LogP for the physiologically relevant metric. For methoxy-

piperazines, the basic nitrogen (pKa ~9.0) means the molecule is 97.5% protonated at blood

pH (7.4).[1]

LogP (Neutral): ~1.67 (Suggests good membrane permeability).[1]

LogD (pH 7.4): ~0.14 (Suggests poor passive diffusion).[1]

Design Strategy: To improve CNS penetration of methoxy-piperazine drugs, medicinal chemists

often attach lipophilic "tails" (e.g., alkyl chains or additional aryl rings) to the N1-nitrogen.[1]

This raises the overall LogD back into the optimal range (2.0 - 3.[1]0) despite the ionization of

the piperazine core.

Visualizing the Structure-Property Relationship:
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(>97% Cationic)

 Henderson-Hasselbalch

Solubility Profile
High Aqueous / Low Lipid

 Determines LogD

Click to download full resolution via product page

Figure 2: The causal chain from structural modification to solubility behavior.[1]

Solubility Troubleshooting
Issue: Free base oils out in aqueous media.[1]

Solution: Convert to Dihydrochloride salt.

Protocol: Dissolve base in Et2O, add 2M HCl in Et2O dropwise. The salt precipitates

immediately.

Note: mMPP dihydrochloride is hygroscopic; store in a desiccator.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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